molecular formula C9H11N3O2 B13651235 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B13651235
M. Wt: 193.20 g/mol
InChI Key: AIWAASAFRZOKKM-UHFFFAOYSA-N
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Description

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 1018648-42-4) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its role as a bioisostere for carboxylic acids, esters, and carboxamides . The integration of the furan ring provides an additional aromatic heterocyclic component, making this amine a versatile building block for the synthesis of more complex molecules. Compounds containing the 1,2,4-oxadiazole scaffold are of significant interest in drug discovery due to their broad spectrum of reported pharmacological activities, which include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . Researchers can utilize this propan-1-amine functionalized compound to develop novel chemical entities, leveraging the reactive primary amine group for further derivatization via amide bond formation, reductive amination, or other coupling reactions. As a key intermediate, it enables the exploration of structure-activity relationships in the design of potential therapeutic agents. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

InChI

InChI=1S/C9H11N3O2/c10-5-1-4-8-11-9(12-14-8)7-3-2-6-13-7/h2-3,6H,1,4-5,10H2

InChI Key

AIWAASAFRZOKKM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCCN

Origin of Product

United States

Preparation Methods

Precursor Synthesis

  • Synthesis of amidoxime intermediate: Starting from a nitrile derivative bearing the furan-2-yl group, the corresponding amidoxime is prepared by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide. This reaction typically proceeds in ethanol or aqueous ethanol at reflux temperature.

  • Preparation of propanoic acid derivative: The propan-1-amine side chain is introduced via a suitable propanoic acid or its activated form, such as an acid chloride or ester, which can react with the amidoxime.

Cyclization to Form the 1,2,4-Oxadiazole Ring

  • The amidoxime and the propanoic acid derivative are subjected to cyclodehydration using phosphorus oxychloride (POCl3) as the dehydrating agent. The reaction is conducted under reflux for 6–7 hours.

  • After completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with sodium bicarbonate solution to precipitate the product.

  • The crude product is filtered, washed, and purified by recrystallization from methanol or other suitable solvents.

This method is adapted from protocols used for related oxadiazole derivatives, as described in the synthesis of 1,3,4-oxadiazoles, which share similar cyclization chemistry.

Alternative Methods

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Phosphorus oxychloride (neat) or ethanol for amidoxime formation POCl3 acts both as solvent and reagent
Temperature Reflux (approx. 100–110 °C) Ensures complete cyclization
Time 6–7 hours Monitored by thin-layer chromatography
Workup Ice quench, neutralization with NaHCO3 Precipitates product
Purification Recrystallization from methanol Yields pure crystalline compound

Characterization and Confirmation of Structure

The synthesized compound is characterized by:

Summary Table: Preparation Method Overview

Step Reagents/Conditions Outcome
Amidoxime formation Hydroxylamine hydrochloride, base, ethanol Amidoxime intermediate
Cyclodehydration Amidoxime + propanoic acid derivative, POCl3, reflux 6–7 h Cyclized 1,2,4-oxadiazole ring
Workup and purification Ice quench, NaHCO3 neutralization, recrystallization Pure this compound

Research Findings and Literature Support

While direct literature specifically detailing the synthesis of this compound is limited, the general synthetic approach is well-established in the preparation of 1,2,4-oxadiazole derivatives with various substituents, including furan rings and aminoalkyl side chains. The use of phosphorus oxychloride for cyclodehydration is a standard and effective method. Characterization techniques such as IR, NMR, and MS are routinely employed to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Varying Heterocyclic Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent at Oxadiazole-3 Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (Target) Furan-2-yl C₉H₁₂N₃O₂ 194.21 Potential CNS activity, high solubility
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Thiophen-2-yl C₉H₁₂ClN₃OS 245.73 Enhanced lipophilicity (sulfur vs. oxygen)
3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride 2-Chlorophenyl C₁₁H₁₂Cl₂N₃O 285.14 Improved binding to aromatic receptors
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate Furan-2-yl + methylthio chain C₁₀H₁₄N₃O₃S 256.30 Modified pharmacokinetics (oxalate salt)

Key Observations :

  • Thiophene vs. Furan : Replacement of furan with thiophene () increases molecular weight and lipophilicity due to sulfur’s larger atomic radius and polarizability. This may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic vs.
  • Side-Chain Modifications : The methylthio group in introduces a sulfur atom, which could influence redox properties or metabolic stability. The oxalate salt form improves crystallinity and solubility .

Biological Activity

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant studies and data.

The synthesis of this compound typically involves multi-step organic reactions. The formation of the furan and oxadiazole moieties is crucial for its biological activity. Common methods include:

  • Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Substitution reactions : The compound can undergo various chemical modifications to enhance its biological properties.

Antioxidant Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antioxidant properties. For example, compounds derived from 1,2,4-oxadiazoles have shown radical scavenging activity in assays such as the DPPH method. In vitro studies indicated that these compounds can achieve radical scavenging percentages ranging from 32% to 87% at a concentration of 25 µM, compared to ascorbic acid .

Anti-inflammatory Effects

In vivo studies have suggested that 1,2,4-oxadiazoles possess anti-inflammatory properties. For instance, compounds were tested in carrageenan-induced paw edema models, showing edema inhibition ranging from 23.6% to 82.3% at a dosage of 25 mg/kg, outperforming the reference drug Indomethacin .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro tests have shown promising results with minimum inhibitory concentrations (MIC) indicating strong activity against both Gram-positive and Gram-negative bacteria. For example:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans16.69

These findings suggest that the compound may serve as a potential antibacterial and antifungal agent .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets through:

  • Enzyme inhibition : Compounds containing oxadiazole rings have shown inhibitory effects on various enzymes including carbonic anhydrase and histone deacetylases.
  • Receptor binding : The unique structural features may facilitate binding to neurotransmitter receptors or other cellular targets involved in disease processes .

Case Studies

Several studies have highlighted the therapeutic potential of oxadiazole derivatives:

  • Anticancer Activity : A derivative demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values as low as 2.76 µM against ovarian cancer cells .
  • Neuroprotective Effects : Some oxadiazoles have been investigated for their neuroprotective properties in models of neurodegenerative diseases, showing promise in modulating pathways involved in neuronal survival .

Q & A

Q. What synthetic strategies are effective for preparing 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, in analogous compounds (e.g., 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanamides), the oxadiazole ring is formed via condensation of an amidoxime with a carboxylic acid chloride, followed by deprotection and coupling with amines . For the furan-substituted variant, a furan-2-carbonyl chloride could react with an amidoxime intermediate derived from propan-1-amine. Post-cyclization, purification via column chromatography and crystallization (e.g., using ethyl acetate/hexane) is recommended for structural confirmation. NMR (¹H, ¹³C) and HRMS should validate purity and regiochemistry.

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, ¹⁹F if applicable) is critical for verifying the oxadiazole ring and substituents. For instance, the furan protons typically appear as distinct doublets (δ ~6.3–7.4 ppm), while the oxadiazole C-5 proton resonates near δ 8.5–9.0 ppm in similar compounds . High-resolution mass spectrometry (HRMS) confirms the molecular formula. X-ray crystallography (using programs like SHELX ) provides definitive proof of regiochemistry and stereochemistry, especially if tautomerism or polymorphism is suspected.

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer: Initial screening should focus on target-specific assays. For example, oxadiazoles are often evaluated for receptor binding (e.g., cannabinoid CB2 selectivity or protease inhibition ). Use radioligand displacement assays (e.g., [³H]-CP55,940 for CB2) or enzymatic assays (e.g., SARS-CoV-2 main protease inhibition ). Antioxidant activity can be assessed via DPPH/ABTS radical scavenging, while cytotoxicity studies (e.g., MTT assay on cancer cell lines) may reveal anticancer potential .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

Methodological Answer: Perform in silico ADMET predictions using tools like SwissADME or ADMETlab. Key parameters include logP (lipophilicity), topological polar surface area (TPSA), and P-glycoprotein substrate potential. Molecular docking (e.g., AutoDock Vina) against targets like CB2 or PD-1/PD-L1 identifies binding modes. For metabolic stability, simulate cytochrome P450 interactions (e.g., CYP3A4) and identify vulnerable sites for deuteration or fluorination to block oxidation .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Replicate experiments with standardized protocols (e.g., IC₅₀ determination in triplicate). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for CB2 agonism ). Structural analogs (e.g., 3-(3-aryl-oxadiazolyl)propanamides ) can clarify if activity is scaffold-dependent. Meta-analysis of literature data (e.g., comparing furan vs. pyridine substituents ) may reveal substituent-specific trends.

Q. What strategies improve selectivity for therapeutic targets (e.g., CB2 over CB1)?

Methodological Answer: Modify the oxadiazole substituents to exploit steric/electronic differences between CB1 and CB2 binding pockets. For example, bulky groups at the 3-position of oxadiazole (e.g., 4-decylphenyl in SLF1081851 ) enhance CB2 selectivity. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with Ser285 in CB2). Synthesize derivatives with halogenated or nitrated aryl groups and compare binding affinities via competitive radioligand assays .

Q. How to analyze metabolic pathways and degradation products?

Methodological Answer: Use LC-MS/MS to profile metabolites in microsomal (e.g., human liver microsomes) or hepatocyte assays. Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation). Isotopic labeling (e.g., ¹⁴C at the furan ring) tracks degradation. Structural elucidation of metabolites via NMR and HRMS clarifies biotransformation pathways. Compare with analogs (e.g., 3-(3-pyridinyl-oxadiazole) derivatives ) to assess furan’s metabolic stability.

Q. What crystallographic techniques validate solid-state structure and polymorphism?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL determines absolute configuration and packing motifs. For polymorph screening, use solvent evaporation (e.g., ethanol, DCM) and analyze via PXRD. Differential scanning calorimetry (DSC) identifies thermal transitions (melting points, glass transitions). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing stability .

Q. How to assess environmental toxicity and biodegradation?

Methodological Answer: Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna acute toxicity ). Use HPLC-UV to monitor degradation in simulated wastewater (pH 7–9, UV light exposure). QSAR models predict ecotoxicity endpoints (e.g., EC₅₀ for algae). Compare with structurally related compounds (e.g., 3-(3-chlorophenyl-oxadiazole) ) to identify hazardous substituents.

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Refer to GHS hazard codes (e.g., H315/H319 for skin/eye irritation ). Use PPE (nitrile gloves, goggles) and work in a fume hood. Store under inert gas (N₂) at –20°C to prevent oxidation. For spills, absorb with vermiculite and dispose via hazardous waste protocols. LC-MS monitoring of lab surfaces ensures decontamination .

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